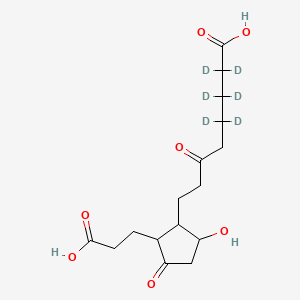

tetranor-Prostaglandin E Metabolite-d6

Description

Contextualization of Prostaglandin (B15479496) E Metabolism and its Physiological Significance

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that exhibit diverse hormone-like effects in animals. wikipedia.org Prostaglandin E (PGE) compounds, particularly Prostaglandin E2 (PGE2), are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and are involved in a wide array of biological functions. wikipedia.orgnih.gov These functions include the regulation of inflammation, pain, fever, blood pressure, and gastric acid secretion. wikipedia.orgresearchgate.net

PGE2 is a potent mediator of inflammation and is implicated in the pathogenesis of various inflammatory diseases. nih.gov Due to its short half-life in circulation, direct measurement of PGE2 is often challenging and may not accurately reflect its systemic production. nih.gov Consequently, researchers often turn to its more stable and abundant downstream metabolites for a more reliable assessment of in vivo PGE2 biosynthesis.

The metabolism of PGE2 involves several enzymatic steps, leading to the formation of various metabolites that are excreted in the urine. The major urinary metabolite of PGE2 is tetranor-PGEM. caymanchem.comvulcanchem.com The quantification of this metabolite provides a non-invasive and integrated measure of systemic PGE2 production over time.

Overview of Tetranor-Prostaglandin E Metabolite (tetranor-PGEM) as a Biochemical Indicator

Tetranor-PGEM has emerged as a critical biochemical indicator in clinical and preclinical research. Its concentration in urine directly correlates with the systemic production of PGE2, making it a valuable tool for investigating conditions associated with altered PGE2 levels. vulcanchem.com

Elevated urinary levels of tetranor-PGEM have been associated with a variety of pathological states. For instance, increased tetranor-PGEM has been observed in individuals with diabetic nephropathy, suggesting a role for PGE2 in the progression of this disease. caymanchem.comnih.govnih.gov Furthermore, studies have linked higher urinary tetranor-PGEM levels to an increased risk of certain cancers, such as breast cancer in postmenopausal women with a low body mass index. caymanchem.com In infants, elevated urinary tetranor-PGEM can serve as a non-invasive biomarker for inflammation associated with viral infections. nih.gov

Conversely, monitoring tetranor-PGEM levels can also be useful in assessing the efficacy of therapeutic interventions that target the COX pathway, such as nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 1: Research Findings on Tetranor-PGEM as a Biomarker

| Condition | Finding | Reference |

|---|---|---|

| Diabetic Nephropathy | Urinary tetranor-PGEM levels were significantly higher in subjects with stage 1 nephropathy compared to healthy subjects and increased with the progression of nephropathy. | nih.govnih.gov |

| Inflammation in Infants | Urinary tetranor-PGEM levels were increased in infants with viral-induced fever compared to healthy controls. | nih.gov |

Rationale for Deuterated Internal Standards in Lipid Mediator Quantification Research

The accurate quantification of lipid mediators like tetranor-PGEM in complex biological matrices such as urine and plasma is analytically challenging due to their low concentrations and the presence of interfering substances. nih.gov To overcome these challenges, stable isotope dilution mass spectrometry (SID-MS) has become the gold standard methodology. nih.gov

SID-MS is a powerful analytical technique that relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). clearsynth.com

The core principle of SID-MS involves adding a known amount of the isotopically labeled internal standard to a biological sample prior to extraction and analysis. lipidmaps.org The internal standard and the endogenous analyte behave identically during sample preparation, extraction, and chromatographic separation. scispace.com However, they are distinguishable by the mass spectrometer due to their mass difference. By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. youtube.com

Tetranor-Prostaglandin E Metabolite-d6 is a deuterated form of tetranor-PGEM, meaning that six of its hydrogen atoms have been replaced with deuterium atoms. caymanchem.com This isotopic labeling makes it an ideal internal standard for the quantification of endogenous tetranor-PGEM using SID-MS. The use of this compound offers several key advantages:

Correction for Sample Loss: During the multi-step process of sample preparation, including extraction and purification, some of the analyte may be lost. Since the deuterated internal standard is added at the beginning and behaves identically to the endogenous analyte, any losses will affect both compounds equally. The ratio of the two remains constant, allowing for accurate quantification despite sample loss. clearsynth.com

Compensation for Matrix Effects: Biological samples contain a multitude of other molecules that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effects. These effects can either suppress or enhance the analyte signal, leading to inaccurate measurements. Because the deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains unaffected, ensuring the accuracy of the quantification. clearsynth.comscispace.com

Improved Precision and Accuracy: By accounting for variations in sample preparation and instrumental response, the use of a stable isotope-labeled internal standard like this compound significantly improves the precision and accuracy of the analytical method. clearsynth.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₈D₆O₇ |

| Purity | ≥99% deuterated forms (d₁-d₆) |

Properties

Molecular Formula |

C16H24O7 |

|---|---|

Molecular Weight |

334.39 g/mol |

IUPAC Name |

8-[2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |

InChI |

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/i1D2,2D2,4D2 |

InChI Key |

ZJAZCYLYLVCSNH-JGTMQTSBSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)CCC1C(CC(=O)C1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O |

Canonical SMILES |

C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |

Origin of Product |

United States |

Ii. Advanced Analytical Methodologies for Tetranor Prostaglandin E Metabolite D6 Quantification

Sample Preparation Strategies for Biological Matrices in Tetranor-PGEM-d6-Assisted Analyses

Effective sample preparation is a critical first step to remove interfering substances from complex biological matrices such as urine, plasma, and tissue homogenates, and to concentrate the analyte of interest. nih.govmdpi.com The identical chemical and physical properties of tetranor-PGEM-d6 to the native analyte, except for its mass, make it an ideal internal standard to be introduced at the beginning of the sample preparation process to monitor and correct for procedural losses. caymanchem.com

Optimization of Solid-Phase Extraction (SPE) Protocols for Eicosanoid Isolation

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of eicosanoids, including tetranor-PGEM, from biological fluids. nih.govresearchgate.net The optimization of SPE protocols is essential to achieve high recovery and sample purity.

Key Optimization Parameters for SPE in Tetranor-PGEM Analysis:

| Parameter | Description | Common Approaches and Findings |

| Sorbent Selection | The choice of stationary phase is critical for retaining the analyte while allowing interfering compounds to pass through. | Octadecyl-bonded silica (B1680970) (C18) is a common stationary phase for the extraction of prostaglandins (B1171923) and their metabolites due to its reversed-phase properties. nih.gov |

| Sample Pre-treatment | Adjusting the sample's pH is often necessary to ensure the analyte is in a non-ionized form for optimal retention on reversed-phase sorbents. | Inclusion of 1% formic acid in the sample loading mixture has been shown to significantly improve the recovery of prostaglandins from various biological matrices, including urine and plasma, to ≥90%. nih.gov |

| Wash Steps | These steps are designed to remove hydrophilic and weakly retained impurities from the SPE cartridge. | The composition and volume of the washing solutions are optimized for each specific prostaglandin (B15479496). Mixtures of methanol (B129727) and water are commonly used. nih.gov |

| Elution | The final step involves using a solvent that disrupts the interaction between the analyte and the sorbent, allowing for its collection. | Methanol-water mixtures with a higher percentage of organic solvent are typically used for elution. The specific concentration and volume are optimized to ensure quantitative recovery of the analyte. nih.gov |

Research has demonstrated that while most prostaglandin standards can be quantitatively recovered, the recovery of some metabolites like PGEM can be around 80%. nih.gov The use of tetranor-PGEM-d6 as an internal standard is therefore indispensable to correct for such incomplete and variable recoveries.

Derivatization Techniques for Enhanced Chromatographic and Spectrometric Performance

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, derivatization can be employed to further enhance the analytical performance for certain compounds. mdpi.comnih.gov For eicosanoids, derivatization typically targets the carboxylic acid group to improve ionization efficiency and chromatographic behavior. nih.gov

However, it is important to note that many modern LC-MS/MS methods are capable of analyzing prostanoids, including tetranor-PGEM, without the need for derivatization. nih.gov This simplifies the sample preparation process and avoids potential side reactions. nih.gov

Common Derivatization Strategies for Eicosanoids:

Charge-Reversal Derivatization: This technique involves converting the negatively charged carboxylic acid group into a permanently positively charged moiety. One such reagent is N-(4-aminomethylphenyl)pyridinium (AMPP), which couples to the eicosanoid's carboxylic acid via an amide linkage. This "charge reversal" allows for detection in the positive ion mode of the mass spectrometer, which can improve sensitivity by 10- to 20-fold compared to negative ion mode detection of the underivatized analyte. nih.gov

Esterification: Formation of esters, such as pentafluorobenzyl (PFB) esters, can improve the gas chromatographic properties of prostaglandins, although this is more relevant for GC-MS analysis. For LC-MS, this can also enhance sensitivity in negative ion mode due to the electronegativity of the fluorine atoms. researchgate.net

Oxime Formation: Derivatization of ketone groups to form O-methyloxime derivatives has been used for tetranor-PGEM to increase sensitivity in LC-MS/MS analyses. researchgate.net

The decision to use derivatization depends on the required sensitivity of the assay and the capabilities of the LC-MS/MS instrument. The use of tetranor-PGEM-d6 is compatible with these derivatization strategies, as it will undergo the same chemical reaction, allowing for accurate quantification of the derivatized analyte.

Cryogenic Storage and Stability Considerations for Tetranor-PGEM-d6 and Related Analytes

The stability of both the endogenous analyte and the deuterated internal standard during storage is critical for reliable quantification. Prostaglandins and their metabolites can be susceptible to degradation, and proper storage conditions are essential to maintain sample integrity.

Storage and Stability Findings:

Long-Term Stability: Studies on related arachidonic acid metabolites in urine have shown that they can be stable for up to 10 years when stored at -40°C. nih.gov While specific long-term data for tetranor-PGEM is less available, storage at -80°C is generally recommended for long-term preservation of biological samples containing eicosanoids. nih.gov

Short-Term Stability: Tetranor-PGEM has been found to be stable at 4°C and can withstand at least three freeze-thaw cycles. However, it is not stable at room temperature for 24 hours, with recoveries dropping below 80%. nih.govdundee.ac.uk

Internal Standard Stability: Deuterated eicosanoid standards are typically supplied in an organic solvent, such as ethanol, and should be stored at -20°C or lower. caymanchem.comstemcell.com It is recommended to aliquot the standard into working volumes to avoid repeated freeze-thaw cycles. stemcell.com Once opened, it is advisable to transfer the standard to a glass screw-cap vial and purge with an inert gas like argon to prevent solvent evaporation and oxidation. caymanchem.com The stability of these standards in solution can be at least one year under proper storage conditions. sigmaaldrich.com

Recommendations for Sample Handling and Storage:

| Condition | Recommendation | Rationale |

| Long-Term Storage | Store biological samples at -80°C. | To ensure the long-term stability of endogenous tetranor-PGEM and prevent degradation. |

| Short-Term Storage | Store samples at 4°C if analysis is to be performed within a short period. | Tetranor-PGEM shows stability at this temperature for a limited time. nih.govdundee.ac.uk |

| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. | Although stable for up to three cycles, repeated cycling should be avoided to prevent potential degradation. nih.govdundee.ac.uk |

| Internal Standard Storage | Store tetranor-PGEM-d6 stock solutions at -20°C or -80°C in tightly sealed vials, protected from light. | To maintain the integrity and concentration of the internal standard. caymanchem.comsigmaaldrich.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for the quantification of eicosanoids due to its high sensitivity, selectivity, and ability to analyze multiple compounds in a single run without derivatization. nih.govnih.govnih.gov The use of tetranor-PGEM-d6 as an internal standard is integral to the development and validation of robust LC-MS/MS methods.

Development and Validation of High-Sensitivity LC-MS/MS Methods for Tetranor-PGEM Quantification using Tetranor-PGEM-d6

The development of a reliable LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters. Validation is then performed to ensure the method is accurate, precise, and fit for its intended purpose.

Key Aspects of LC-MS/MS Method Development and Validation:

Ionization Mode: Eicosanoids, including tetranor-PGEM, contain a carboxylic acid group that is readily deprotonated. Therefore, negative ion electrospray ionization (ESI) is typically the preferred mode for detection. nih.govnih.gov

Mass Spectrometric Transitions: In tandem mass spectrometry, specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). lipidmaps.org The challenge with tetranor-PGEM and its isomer tetranor-PGDM is that they can have identical MRM transitions, making chromatographic separation crucial. nih.govdundee.ac.uk

Method Validation: A validated method demonstrates acceptable performance in terms of linearity, accuracy, precision, sensitivity, and stability.

Linearity: Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. These curves typically demonstrate linearity over a wide dynamic range.

Sensitivity: The limit of detection (LOD) and limit of quantitation (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For prostaglandins, LOQs in the low pg/mL range are often achievable. nih.gov

Accuracy and Precision: Intra- and inter-assay precision and accuracy are assessed using quality control (QC) samples at different concentrations. Typically, a coefficient of variation (%CV) and bias of less than 15% are considered acceptable. nih.govdundee.ac.uk

Example of a Validated Assay Performance:

| Parameter | Tetranor-PGEM |

| Reportable Range | 0.5–100 ng/mL |

| Intra-assay Precision (%CV) | < 15% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (%Bias) | < 15% |

Data adapted from a study on the simultaneous quantitation of urinary tetranor-PGDM and tetranor-PGEM. nih.govdundee.ac.uk

Optimization of Chromatographic Separation Parameters

The goal of chromatographic optimization is to achieve a good separation of the analyte from other matrix components and from structurally similar isomers, such as tetranor-PGDM. nih.govnih.govdundee.ac.uk Reversed-phase liquid chromatography (RPLC) is the most common separation technique used. nih.govnih.gov

Typical Chromatographic Conditions for Tetranor-PGEM Analysis:

| Parameter | Description |

| Column | C18 columns are widely used for the separation of eicosanoids. rsc.org |

| Mobile Phase A | An aqueous solution, often containing a small percentage of an acid like acetic or formic acid (e.g., 0.1%) to improve peak shape and ionization. nih.gov |

| Mobile Phase B | An organic solvent mixture, such as acetonitrile (B52724) and methanol, also typically containing 0.1% acetic or formic acid. nih.gov |

| Gradient Elution | A gradient elution program is used, where the percentage of the organic mobile phase is increased over time. This allows for the separation of compounds with a wide range of polarities. A typical run time can be around 25 minutes. nih.gov |

| Flow Rate | Flow rates are typically in the range of 0.3 to 0.5 mL/min. nih.govnih.gov |

| Column Temperature | The column is often heated (e.g., to 40°C) to improve separation efficiency and reduce viscosity. nih.gov |

An example of a gradient elution profile for eicosanoid analysis starts with a low percentage of the organic mobile phase (e.g., 20%), which is gradually increased to a high percentage (e.g., 95%) to elute the more hydrophobic compounds, before returning to the initial conditions for re-equilibration. nih.gov The successful chromatographic separation of tetranor-PGEM from its isomers is critical for accurate quantification, especially when they share the same mass spectrometric transitions. nih.gov

Mass Spectrometric Detection Modes and Transition Monitoring for Tetranor-PGEM and Tetranor-PGEM-d6

Tandem mass spectrometry (MS/MS) is the cornerstone for the selective and sensitive quantification of tetranor-PGEM. The most common operational mode is Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), which provides exceptional specificity by monitoring a specific precursor ion to product ion transition for a particular analyte. mdpi.com In this mode, the mass spectrometer is programmed to isolate the molecular ion (or a specific adduct) of the target compound (the precursor ion), subject it to collision-induced dissociation, and then detect a specific, characteristic fragment ion (the product ion).

For tetranor-PGEM and its deuterated internal standard, tetranor-PGEM-d6, detection is typically performed in negative ion mode via electrospray ionization (ESI), taking advantage of the carboxyl groups that are readily deprotonated. A significant analytical challenge arises from the fact that tetranor-PGEM shares identical mass and fragmentation patterns with its isomer, tetranor-Prostaglandin D Metabolite (tetranor-PGDM). nih.gov Therefore, chromatographic separation is absolutely essential for their differentiation prior to mass spectrometric detection. nih.gov

In some methods, tetranor-PGEM is intentionally converted to a more stable dehydration product, tetranor-PGA-M, through acid catalysis before analysis. This procedure is applied to both the endogenous analyte and the tetranor-PGEM-d6 internal standard, with the LC-MS/MS method then optimized to measure the resulting dehydrated products. nih.govresearchgate.net

The specific MRM transitions used for quantification are critical for method performance. These transitions are determined by infusing pure standards into the mass spectrometer and optimizing the collision energy to achieve the most stable and intense fragment ion signal.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| tetranor-PGEM | 327.2 | 269.2 | Represents the [M-H]⁻ ion and a characteristic fragment. Identical transition to tetranor-PGDM. |

| tetranor-PGEM-d6 | 333.2 | 275.2 | Internal standard transition, shifted by 6 Da due to deuterium (B1214612) labeling. |

| tetranor-PGA-M (dehydrated tetranor-PGEM) | 309.2 | 265.2 | Transition for the dehydrated product, used in specific derivatization methods. nih.gov |

| dehydrated tetranor-PGEM-d6 | 315.2 | 271.2 | Transition for the dehydrated internal standard. nih.gov |

Integration with Comprehensive Eicosanoid Profiling in Targeted Lipidomics

The quantification of tetranor-PGEM, facilitated by tetranor-PGEM-d6, is often integrated into broader, targeted lipidomics platforms designed to profile a wide array of eicosanoids and other related lipid mediators simultaneously. nih.govub.edu Eicosanoids constitute a large family of signaling molecules derived from polyunsaturated fatty acids, and their metabolic pathways are intricately linked. mdpi.com Analyzing a single metabolite provides only a limited snapshot, whereas comprehensive profiling allows for a more holistic understanding of the inflammatory or physiological state of a biological system. ub.edu

These comprehensive methods utilize LC-MS/MS to monitor dozens or even hundreds of lipid mediators in a single analytical run. mdpi.comnih.gov Such approaches are powerful for biomarker discovery and for elucidating the complex interplay between different metabolic pathways. For instance, a comprehensive analysis of urinary eicosanoids identified tetranor-PGEM as a novel and effective biomarker for discriminating the clinical stages of diabetic nephropathy. nih.gov Similarly, profiling studies have been used to assess inflammatory responses in various conditions, from chronic obstructive pulmonary disease (COPD) to the effects of exercise. nih.govnih.gov

The inclusion of multiple deuterated internal standards, including tetranor-PGEM-d6, is critical in these multi-analyte panels to correct for variations in extraction efficiency and matrix effects for each class of compounds, ensuring accurate quantification across the entire profile. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While LC-MS/MS is the more prevalent technique, Gas Chromatography-Mass Spectrometry (GC-MS) represents a classic and powerful alternative for prostaglandin analysis. nih.gov The use of tetranor-PGEM-d6 as an internal standard is also applicable and essential for quantitative GC-MS methods. caymanchem.com

A primary consideration for analyzing prostaglandins by GC-MS is their low volatility and thermal instability. researchgate.netmdpi.com Consequently, chemical derivatization is a mandatory step to convert the polar functional groups (carboxylic acids, hydroxyls, and ketones) into more volatile and thermally stable derivatives. mdpi.com Common derivatization strategies include:

Esterification: The carboxylic acid groups are typically converted to methyl esters (using diazomethane) or pentafluorobenzyl (PFB) esters.

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com

Oximation: Ketone groups can be converted to methyloxime derivatives to prevent enolization and improve chromatographic peak shape.

Following derivatization, the sample is analyzed by GC-MS, often using a highly sensitive detection mode such as Negative Ion Chemical Ionization (NICI). PFB derivatives are particularly suited for NICI-MS, which can achieve detection limits in the low picogram or even femtogram range, offering exceptional sensitivity. researchgate.net The mass spectrometer monitors specific ions characteristic of the derivatized tetranor-PGEM and tetranor-PGEM-d6 to perform quantification. nih.gov

Data Processing and Normalization Techniques in Quantitative Research Employing Tetranor-PGEM-d6

The acquisition of raw analytical data is followed by crucial data processing and normalization steps to ensure that the final quantitative results are accurate, comparable across samples, and physiologically meaningful.

When analyzing urinary biomarkers like tetranor-PGEM, a significant source of variability is the patient's hydration status, which can lead to dilute or concentrated urine samples. nih.govfrontiersin.org To correct for these differences in urine output, it is standard practice to normalize the metabolite concentration to that of urinary creatinine (B1669602). nih.govnih.gov Creatinine, a byproduct of muscle metabolism, is excreted at a relatively constant rate and is considered the gold standard for such normalization. frontiersin.org

The final reported value is typically expressed as a ratio, such as nanograms of tetranor-PGEM per milligram of creatinine (ng/mg creatinine). researchgate.net This practice minimizes variability due to hydration and allows for more reliable comparisons between different individuals and across different time points for the same individual. nih.govnih.gov Both tetranor-PGEM and creatinine can be quantified in the same analytical run or in separate assays. nih.gov

The foundation of accurate quantification using a stable isotope-labeled internal standard like tetranor-PGEM-d6 lies in the construction of a calibration curve. semanticscholar.org This curve is generated by preparing a series of calibration standards with known concentrations of unlabeled tetranor-PGEM, while keeping the concentration of the tetranor-PGEM-d6 internal standard constant in every sample. ulisboa.pt

After analysis by LC-MS/MS or GC-MS, the peak area response for the analyte (tetranor-PGEM) and the internal standard (tetranor-PGEM-d6) are measured. A ratio of the analyte's peak area to the internal standard's peak area is calculated for each calibration point. This ratio is then plotted against the known concentration of the analyte to construct the standard curve. nih.gov A linear regression model, often with weighting (e.g., 1/x²), is applied to the data points to generate a line of best fit. semanticscholar.org

When an unknown biological sample (e.g., urine) spiked with the same amount of tetranor-PGEM-d6 is analyzed, the resulting peak area ratio is used to calculate the concentration of endogenous tetranor-PGEM by interpolating from this calibration curve. This isotopic ratio method effectively corrects for analyte loss during sample preparation and for fluctuations in instrument response (matrix effects), thereby ensuring a high degree of accuracy and precision in the final measurement. nih.gov

Iii. Research Applications of Tetranor Prostaglandin E Metabolite D6 in Prostaglandin Pathway Investigations

Monitoring Prostaglandin (B15479496) E1 and Prostaglandin E2 Biosynthesis and Metabolism

Directly measuring the systemic production of primary prostaglandins (B1171923) like Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2) in biological fluids is challenging due to their extremely short half-lives and rapid metabolism in circulation. nih.govnih.gov To overcome this, researchers measure their more stable downstream metabolites. Tetranor-PGEM is recognized as the major urinary metabolite of both PGE1 and PGE2, making its quantification in urine a reliable method to assess the systemic, whole-body biosynthesis of these prostaglandins. nih.govmdpi.comcaymanchem.com

The use of tetranor-PGEM-d6 is indispensable in the analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), employed for this purpose. researchgate.netnih.gov By adding a known quantity of tetranor-PGEM-d6 to a biological sample at the beginning of processing, it serves as an internal benchmark, enabling researchers to accurately calculate the concentration of the naturally occurring tetranor-PGEM. caymanchem.com This methodology provides a non-invasive and dependable index of in vivo PGE1 and PGE2 production.

The biosynthesis of prostaglandins is initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid into the intermediate Prostaglandin H2 (PGH2). nih.govresearchgate.net PGH2 is then further processed by specific synthases into various prostaglandins, including PGE2. Consequently, the rate of PGE2 production is a direct reflection of upstream COX activity.

By quantifying urinary tetranor-PGEM (using tetranor-PGEM-d6 as a standard), researchers can indirectly but accurately assess in vivo COX activity. researchgate.net Elevated levels of urinary tetranor-PGEM can signify an upregulation of COX enzymes, particularly COX-2, which is often induced during inflammatory processes and in various pathological conditions, including certain types of cancer. nih.govresearchgate.net For instance, studies have noted that increased urinary PGE metabolite levels in smokers are indicative of higher COX-2 activity. researchgate.net

Following their synthesis and physiological action, PGE1 and PGE2 are rapidly catabolized through a series of enzymatic steps. The primary metabolic cascade begins with the oxidation of the 15-hydroxyl group by 15-hydroxy-prostaglandin dehydrogenase (15-PGDH), a key inactivating enzyme. nih.gov This is followed by the reduction of a double bond by 15-keto-prostaglandin Δ13-reductase, which results in the formation of 13,14-dihydro-15-keto PGE2. nih.govicm.edu.pl

This intermediate, while detectable in plasma, is also short-lived and undergoes further degradation. nih.gov The subsequent steps involve two rounds of β-oxidation, which removes four carbons from the α-side-chain, and ω-oxidation of the terminal methyl group. This series of reactions ultimately yields the stable end-product, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid, commonly known as tetranor-PGEM. mdpi.com A minor metabolic pathway also exists where β-oxidation of the α-side-chain occurs without the initial oxidation of the ω-side-chain, leading to the formation of tetranor-PGE1. nih.govcaymanchem.com The precise quantification of these metabolites, enabled by standards like tetranor-PGEM-d6, is crucial for mapping these complex catabolic pathways.

Investigation of Enzymatic Transformations in Prostaglandin Catabolism

The study of prostaglandin catabolism focuses on the key enzymatic transformations that regulate the deactivation and clearance of these potent lipid mediators. The enzyme 15-hydroxy-prostaglandin dehydrogenase (15-PGDH) is of particular importance as it catalyzes the initial, rate-limiting step in the breakdown of PGE2. nih.gov The subsequent actions of 15-keto-prostaglandin Δ13-reductase and the enzymes responsible for β- and ω-oxidation further process the molecule into its excretable form, tetranor-PGEM. nih.govmdpi.com

Isotopically labeled standards, such as tetranor-PGEM-d6, are vital for research into these enzymatic processes. By using these standards in sophisticated analytical setups, scientists can trace the metabolic fate of prostaglandins and quantify the end-products of these enzymatic reactions with high accuracy. This allows for the characterization of enzyme kinetics and the investigation of how enzyme activity may be altered in different physiological states or in disease, thereby providing insights into the regulation of prostaglandin signaling.

Studies on the Impact of Pharmacological Interventions on Prostaglandin Homeostasis

Prostaglandin homeostasis—the balance between synthesis and degradation—is a key target for many pharmacological agents. Non-steroidal anti-inflammatory drugs (NSAIDs), for example, exert their effects primarily by inhibiting the COX enzymes, thereby reducing the production of prostaglandins. nih.gov

Assessing the in vivo efficacy and pharmacodynamic effects of these drugs requires a reliable method to monitor changes in prostaglandin synthesis. The measurement of urinary tetranor-PGEM excretion, with quantification rigorously controlled by the use of tetranor-PGEM-d6 as an internal standard, provides a powerful and non-invasive tool for this purpose. A reduction in urinary tetranor-PGEM levels following drug administration serves as a direct biomarker of the drug's inhibitory effect on the COX pathway within the body.

Clinical and research studies have extensively used tetranor-PGEM measurements to evaluate the impact of specific COX inhibitors on prostaglandin synthesis.

Aspirin (B1665792): As an irreversible inhibitor of both COX-1 and COX-2, aspirin is known to significantly suppress prostaglandin production. nih.gov Studies have demonstrated a clear dose-dependent reduction in urinary tetranor-PGEM excretion in individuals taking aspirin. In one randomized trial, participants taking 81 mg/day of aspirin showed a 15% reduction in PGE-M levels, while those on 325 mg/day had a 28% reduction compared to a placebo group. nih.gov Another study reported that aspirin administration decreased urinary tetranor-PGEM concentrations by approximately 44%. researchgate.net

Indomethacin: Indomethacin is another potent, non-selective COX inhibitor. nih.gov Its mechanism of action involves blocking the conversion of arachidonic acid to PGH2, which in turn prevents the synthesis of PGE2. nih.govresearchgate.net This direct inhibition of the synthetic pathway leads to a corresponding decrease in the production and subsequent urinary excretion of PGE2's major metabolite, tetranor-PGEM. Therefore, monitoring tetranor-PGEM provides a clear biomarker for the systemic biochemical effect of indomethacin.

| Inhibitor | Mechanism | Observed Effect on Tetranor-PGEM Excretion | Reference |

|---|---|---|---|

| Aspirin (81 mg/day) | Irreversible COX-1 and COX-2 Inhibitor | -15% reduction | nih.gov |

| Aspirin (325 mg/day) | Irreversible COX-1 and COX-2 Inhibitor | -28% reduction | nih.gov |

| Aspirin (dose not specified) | Irreversible COX-1 and COX-2 Inhibitor | ~44% reduction | researchgate.net |

| Indomethacin | Potent, non-selective COX Inhibitor | Significant reduction (inferred from PGE2 synthesis inhibition) | nih.govresearchgate.net |

Iv. Role of Tetranor Prostaglandin E Metabolite As a Research Biomarker

Research into Inflammatory and Renal System Disorders

Recent studies have identified tetranor-PGEM as a novel and useful biomarker for diabetic nephropathy (DN), a major complication of diabetes mellitus. nih.govnih.gov Research involving subjects with type 2 diabetes has shown that urinary levels of tetranor-PGEM are significantly higher in individuals even in the earliest stage of nephropathy compared to healthy subjects. nih.gov

Crucially, the concentration of this metabolite increases as the disease progresses through its clinical stages. nih.gov This dose-dependent relationship suggests that tetranor-PGEM levels can effectively discriminate between different stages of nephropathy. nih.govnih.gov This finding is significant because early diagnosis and staging are critical for effective treatment to reverse or delay the progression of DN. nih.gov The utility of tetranor-PGEM extends to its potential to help differentiate DN from other conditions like renal sclerosis, which can be clinically challenging. nih.gov

| Stage of Diabetic Nephropathy | Observation | Source |

| Stage 1 | Tetranor-PGEM levels significantly higher than in healthy subjects. | nih.gov |

| Stages 1-4 | Tetranor-PGEM levels increase with the progression of nephropathy. | nih.gov |

| Stages 3-4 | Levels of other metabolites, like maresin-1, were significantly lower. | nih.gov |

Elevated urinary excretion of tetranor-PGEM and its parent compound, PGE2, are emerging as key markers for the presence and progression of kidney disease. nih.gov Prostaglandin (B15479496) E2 is the most abundant prostanoid in the kidney and plays a complex role in regulating renal function. ahajournals.orgnih.gov

Studies have shown that urinary tetranor-PGEM concentrations are higher in individuals with a lower estimated glomerular filtration rate (eGFR), a key indicator of kidney function. nih.goveur.nl In a large population-based study, higher urinary PGE2 and tetranor-PGEM excretions were associated with an increased risk of cardiovascular mortality and a higher risk of developing an eGFR below 60 mL/min per 1.73 m². nih.goveur.nl These associations highlight the metabolite's potential as a biomarker for general kidney health and cardiovascular risk linked to renal dysfunction. nih.gov

Research in Genetic and Inherited Conditions

The utility of tetranor-PGEM as a biomarker has been notably demonstrated in the study of certain genetic disorders where prostaglandin pathways are dysregulated.

Chronic Enteropathy Associated with SLCO2A1 Gene (CEAS) is a rare hereditary disorder characterized by multiple ulcers in the small intestine, leading to chronic anemia and protein loss. ijgii.orgsemanticscholar.org The SLCO2A1 gene encodes a prostaglandin transporter responsible for the cellular uptake and clearance of prostaglandins (B1171923) like PGE2. semanticscholar.orgnih.gov

Research has identified that loss-of-function mutations in the SLCO2A1 gene are causative for CEAS. semanticscholar.orgnih.gov A key diagnostic and research finding in patients with these mutations is a significant elevation in urinary prostaglandin metabolites. One study involving siblings with CEAS who had a novel compound heterozygous variant in SLCO2A1 demonstrated this biochemical consequence. The mutations led to an impaired ability of the cells to take up PGE2. nih.gov Consequently, the urinary levels of tetranor-PGEM in these patients were markedly higher than in unaffected individuals, reflecting the impaired clearance of its parent compound, PGE2. nih.govresearchgate.netnih.gov This measurement serves as a crucial biomarker for diagnosing and understanding the pathophysiology of this specific genetic enteropathy. nih.gov

Table 1: Urinary Metabolite Levels in CEAS Patients vs. Unaffected Individuals

| Metabolite | Patient Group | Concentration (ng/mg creatinine) | Significance |

|---|---|---|---|

| t-PGEM | CEAS Patients | Significantly Higher | p < 0.0001 |

| Unaffected | Baseline | ||

| t-PGFM | CEAS Patients | Significantly Higher | p < 0.001 |

| Unaffected | Baseline | ||

| t-PGDM | CEAS Patients | Higher | p < 0.01 |

| Unaffected | Baseline |

Data derived from a study on patients with SLCO2A1 gene mutations. researchgate.netnih.gov

Fukuyama Congenital Muscular Dystrophy (FCMD) is the second most common form of pediatric muscular dystrophy in Japan, characterized by severe muscle dystrophy and central nervous system abnormalities. researchgate.netnih.gov Recent research has implicated prostaglandins in the pathogenesis of muscular dystrophies.

A study involving 42 patients with FCMD and 77 healthy controls investigated the role of Prostaglandin D2 (PGD2) and PGE2 by measuring their urinary metabolites, tetranor-PGDM and tetranor-PGEM, respectively. researchgate.net The results showed that the mean concentration of tetranor-PGEM corrected for creatinine (B1669602) was significantly higher in patients with FCMD compared to healthy controls. researchgate.net

Furthermore, the levels of these metabolites were found to correlate with the severity of the disease. Patients with the more severe "typical" and "severe" FCMD phenotypes had higher concentrations of tetranor-PGEM than those with the "mild" phenotype. researchgate.net These findings suggest that PGE2 is actively involved in the pathogenesis of FCMD and that urinary tetranor-PGEM can serve as a biomarker to assess disease severity. researchgate.net

Table 2: Urinary tetranor-PGEM Concentrations in FCMD Patients and Controls

| Group | Mean tetranor-PGEM/creatinine (ng/mg) | Standard Deviation | Significance (vs. Controls) |

|---|---|---|---|

| FCMD Patients | 30.9 | 52.3 | p < 0.0001 |

| Healthy Controls | 9.5 | 0.9 | N/A |

| Mild FCMD | 13.6 | 8.6 | - |

| Typical FCMD | 34.2 | 75.9 | - |

| Severe FCMD | 28.6 | 52.8 | - |

Data from a study on prostaglandin involvement in FCMD pathogenesis. researchgate.net

Immunological and Allergic Response Studies

Tetranor-PGEM is also analyzed in the context of immune and allergic reactions, often in conjunction with other lipid mediators to understand the inflammatory cascade.

In the investigation of food allergies, animal models are crucial for understanding disease mechanisms and identifying potential biomarkers. A study using a murine model of ovalbumin-induced food allergy performed a comprehensive analysis of urinary lipid metabolites. nih.govresearchgate.net While the study found that the PGD2 metabolite, tetranor-PGDM, was the most significantly and consistently elevated biomarker correlating with disease severity, it also monitored other eicosanoids. nih.govresearchgate.net

The results indicated that the urinary concentration of tetranor-PGEM, a metabolite of the major inflammatory mediator PGE2, showed a transient and slight increase after the early challenges with the allergen. nih.gov This suggests that while not the primary biomarker in this specific model, the PGE2 pathway is activated to some extent during the allergic response. nih.gov

The role of tetranor-PGEM and its precursor PGE2 as inflammatory lipid mediators has been explored in various animal models of inflammation. For instance, in a study of Marmoset Wasting Syndrome (MWS), a condition characterized by chronic enteritis, urinary lipid profiles were analyzed to understand the underlying inflammatory conditions. researchgate.net The study found that levels of AA-derived metabolites, including PGE2, were significantly increased in the urine of marmosets with MWS compared to healthy animals. researchgate.net This points to the involvement of the PGE2 pathway in the systemic inflammation associated with MWS. researchgate.net

Similarly, in a study on diabetic nephropathy, a comprehensive analysis of urinary eicosanoids identified tetranor-PGEM as a novel potential biomarker. nih.govnih.gov Its levels were significantly higher in subjects with stage 1 nephropathy compared to healthy subjects and continued to increase with the progression of the disease, indicating its role as an indicator of inflammation in the kidneys. nih.govnih.gov

Cardiovascular System Research Links

Prostaglandins, including PGE2, play complex roles in the cardiovascular system, contributing to both homeostatic functions and pathogenic mechanisms in diseases like atherosclerosis. researchgate.netupenn.edu PGE2 is known to be a pro-inflammatory mediator in cardiovascular disorders. researchgate.netnih.gov Consequently, its major urinary metabolite, tetranor-PGEM, is utilized in research as an index of systemic PGE2 production. researchgate.netmdpi.com

Studies on vascular remodeling and atherosclerosis have utilized measurements of tetranor-PGEM to assess the activity of the PGE2 pathway. For example, preclinical studies in mice have shown that deletion of enzymes involved in PGE2 synthesis can lead to decreased urinary tetranor-PGEM levels, which is associated with reduced atherosclerotic plaque formation. upenn.edu This highlights the utility of tetranor-PGEM as a biomarker for evaluating the effects of genetic or pharmacological interventions targeting the PGE2 pathway in the context of cardiovascular disease research. upenn.edu

V. Application of Tetranor Prostaglandin E Metabolite D6 in Animal Model Research

Utilization in Preclinical Models for Disease Mechanism Elucidation

The stable isotope-labeled tetranor-PGEM-d6 is instrumental in preclinical research, enabling the accurate quantification of fluctuations in PGE2 synthesis across various disease models. This precision allows researchers to correlate PGE2 activity with pathological changes and to elucidate its role in disease progression.

Mouse Models of Diabetic Nephropathy

Diabetic nephropathy is a serious complication of diabetes mellitus, and identifying biomarkers for its early diagnosis and progression is a significant research goal. nih.govnih.gov Animal models, such as endothelial nitric oxide synthase (eNOS) knock-out mice, are used to replicate the renal lesions characteristic of the human disease. doi.org In studies utilizing these models, tetranor-PGEM-d6 is employed as an internal standard to measure urinary tetranor-PGEM levels. Research has shown that urinary concentrations of tetranor-PGEM are significantly elevated in subjects with diabetic nephropathy and that these levels increase as the disease progresses. nih.gov This suggests that the PGE2 pathway is involved in the pathogenesis of renal damage in diabetes. The ability to accurately monitor tetranor-PGEM provides a quantitative method to assess disease severity and the potential efficacy of therapeutic interventions in these mouse models. nih.gov

Table 1: Research Findings on Urinary Tetranor-PGEM in Diabetic Nephropathy This table summarizes findings from a study on human subjects, which informs the basis for similar investigations in mouse models.

| Parameter | Observation | Significance |

| Tetranor-PGEM Levels in Stage 1 Nephropathy vs. Healthy Controls | Significantly higher in Stage 1 subjects. nih.gov | Indicates early involvement of the PGE2 pathway in the disease. |

| Correlation with Disease Progression | Levels increase with the progression of nephropathy stages. nih.gov | Establishes tetranor-PGEM as a potential biomarker for monitoring disease severity. |

| Diagnostic Ability (Model 1: Stage 1 vs. Control) | Area Under the Curve (AUC) of 0.791. nih.gov | Demonstrates strong potential to discriminate early-stage disease from healthy status. |

Murine Models of Colitis-Associated Colorectal Cancer

Chronic inflammation is a major risk factor for the development of colorectal cancer, a condition known as colitis-associated cancer (CAC). nih.govnih.gov The most widely used animal model for CAC involves the administration of a carcinogen, azoxymethane (B1215336) (AOM), followed by an inflammatory agent, dextran (B179266) sulfate (B86663) sodium (DSS), which induces chronic colitis and subsequent tumor formation. plos.orgpeerj.com In these murine models, tetranor-PGEM-d6 is essential for quantifying urinary tetranor-PGEM. Studies have found that urinary levels of tetranor-PGEM are significantly increased during both the acute inflammatory phase of colitis and the later carcinogenesis period. plos.org This finding highlights the sustained upregulation of PGE2 synthesis throughout the progression from inflammation to cancer, implicating it as a key driver of the disease. Accurate measurement of tetranor-PGEM allows researchers to track the inflammatory state and its transition to neoplasia. plos.org

Table 2: Urinary Tetranor-PGEM Concentrations in a Murine CAC Model Data derived from a study using an AOM/DSS-induced colitis-associated cancer model.

| Phase of Study | Urinary Tetranor-PGEM Concentration | Interpretation |

| Acute Phase of Colitis | Significantly increased. plos.org | Reflects the initial inflammatory response driven by PGE2. |

| Carcinogenesis Period | Significantly increased. plos.org | Suggests a continuous role for PGE2 in promoting tumor development. |

Murine Food Allergy Models

Food allergies are immediate hypersensitive reactions, and murine models are crucial for understanding their underlying mechanisms. researchgate.netnih.gov These models often involve sensitizing mice to an allergen, such as ovalbumin (OVA), followed by an oral challenge to provoke an allergic reaction, which can be monitored by symptoms like a drop in body temperature. nih.govmdpi.com Comprehensive analysis of lipid metabolites in these models reveals the dynamics of inflammatory mediators. Using tetranor-PGEM-d6 as an internal standard, researchers have observed that urinary tetranor-PGEM levels show a transient increase that peaks after repeated allergen challenges. researchgate.net This indicates that the PGE2 pathway is activated during the allergic response. Quantifying these transient changes is vital for understanding the role of specific prostaglandins (B1171923) in the complex cascade of events that define an allergic reaction.

Table 3: Lipid Metabolite Changes in a Murine Food Allergy Model Findings from a comprehensive lipid metabolite analysis in urine from a mouse food allergy model.

| Lipid Metabolite | Observed Change During Allergen Challenge |

| Tetranor-PGEM | Transient increase, peaking at the third challenge. researchgate.net |

| Tetranor-PGDM | Gradual increase. researchgate.net |

| 20-hydroxy PGE2 | Gradual increase. researchgate.net |

| Tetranor-PGFM | Transient increase, peaking at the third challenge. researchgate.net |

Studies on Tendon Overuse in Rat Models

Tendinopathy is a degenerative condition often resulting from overuse, but its early molecular mechanisms are not fully understood. ors.org Rat models of tendon overuse, which can involve protocols like downhill running, are used to induce changes in tendon histology, geometry, and mechanical properties that mimic the human condition. ors.orgfrontiersin.org Prostaglandins, particularly PGE2, are known to be key mediators of inflammation and pain. Studies have shown that local administration of Prostaglandin (B15479496) E1 (PGE1) in rats can produce tendon degeneration, establishing a direct link between prostaglandins and tendon pathology. nih.gov In this context, tetranor-PGEM-d6 would be an essential tool to quantify systemic PGE2 production by measuring urinary tetranor-PGEM in these overuse models. This would allow researchers to investigate the correlation between the intensity of the overuse activity, the level of systemic inflammation as indicated by PGE2 synthesis, and the degree of tendon degeneration.

Table 4: Key Features of Rat Models of Tendinopathy This table outlines the characteristics of established rat models where the study of PGE2 metabolites would be applicable.

| Model Type | Inducing Agent/Method | Observed Pathological Changes | Relevance for Tetranor-PGEM Study |

| Chemical Induction | Peritendinous injections of PGE1. nih.gov | Acute inflammation followed by fibrosis and intra-tendinous degeneration. nih.gov | Directly links prostaglandin activity to tendon pathology. |

| Mechanical Overuse | Downhill treadmill running. ors.org | Changes in histology, geometry, and mechanical properties; increased expression of inflammatory proteins. ors.orgnih.gov | Allows for the study of PGE2's role in the physiological response to mechanical overuse. |

| Surgical Injury | Collagenase administration. mdpi.com | Decreased maximum rupture force and stiffness; replicates features of human tendinopathy. mdpi.com | Provides a model to study the role of PGE2 in tendon injury and repair processes. |

Malaria Infection Studies in Mouse Skeletal Muscles

Malaria infection can cause significant damage to various organs, including skeletal muscles. nih.govnih.gov Pre-clinical mouse models are used to investigate the molecular mechanisms of this muscle damage. nih.gov Research employing targeted-lipidomic approaches has revealed that Plasmodium infection alters the expression of key genes associated with inflammation and oxidative stress in skeletal muscles. nih.gov These studies have also shown higher concentrations of lipid mediators, including eicosanoids derived from arachidonic acid, which are directly related to inflammatory responses. nih.govnih.gov Although not always explicitly named, the quantification of tetranor-PGEM is a crucial part of such eicosanoid profiling. The use of tetranor-PGEM-d6 as an internal standard enables the accurate measurement of endogenous tetranor-PGEM, providing a reliable index of systemic PGE2 production. This helps researchers to understand the role of the cyclooxygenase pathway and specific inflammatory mediators in the pathology of malaria-induced muscle injury.

Table 5: Findings from Malaria Infection Models in Mouse Skeletal Muscle Summary of molecular and lipidomic changes observed in the skeletal muscles of mice infected with Plasmodium.

| Area of Analysis | Key Findings | Implication for PGE2 Pathway |

| Gene Expression | Altered expression of genes associated with inflammation, oxidative stress, and atrophy. nih.gov | The inflammatory gene signature suggests a likely role for potent inflammatory mediators like PGE2. |

| Lipidomics | Higher concentrations of lipid mediators (LMs) related to inflammatory responses. nih.gov | Increased levels of pro-inflammatory eicosanoids point to the activation of the cyclooxygenase pathway and PGE2 synthesis. |

| Overall Mechanism | A crosstalk between arachidonic acid-related lipid mediators and gene expression was revealed as a potential mechanism for modulating inflammation. nih.gov | Highlights the importance of accurately quantifying specific lipid mediators, such as tetranor-PGEM, to dissect these pathways. |

Comparative Analysis of Tetranor-PGEM Levels Across Species (e.g., Canine, Rodent, Primate)

Comparing the levels of biomarkers like tetranor-PGEM across different species is vital for translating findings from animal models to human pathophysiology. Tetranor-PGEM is recognized as a major urinary metabolite of PGE2 in humans and is widely measured in rodent models. nih.govplos.org However, direct, side-by-side comparative studies detailing baseline levels across a wide range of species are not extensively documented. The existing research primarily focuses on quantifying changes within a specific species in the context of a particular disease model.

For instance, baseline urinary tetranor-PGEM levels in healthy humans have been reported to range between 2.6 and 7.4 ng/mg creatinine (B1669602). nih.gov In murine models of colitis-associated cancer, significant increases from baseline are the key finding, rather than the absolute baseline value itself. plos.org The utility of tetranor-PGEM as a biomarker is also being explored in other conditions, such as Duchenne muscular dystrophy, where elevated levels have been noted in patients and are studied in corresponding animal models. researchgate.net While specific data for canine and primate models is less prevalent in readily available literature, the fundamental role of prostaglandins in inflammation is conserved across mammals. This conservation suggests that tetranor-PGEM is a relevant biomarker in these species as well. Differences in metabolism and excretion rates between species necessitate species-specific validation, but the principle of using tetranor-PGEM to monitor systemic PGE2 production remains a consistent and valuable research strategy.

Table 6: Comparative Overview of Tetranor-PGEM Research Findings This table summarizes reported observations of tetranor-PGEM levels in different species under various conditions.

| Species | Condition | Observed Tetranor-PGEM Levels/Changes | Reference |

| Human | Healthy | 2.6 - 7.4 ng/mg creatinine. nih.gov | nih.gov |

| Human | COPD Patients | Significantly higher levels than non-smoking healthy volunteers. nih.gov | nih.gov |

| Human | Diabetic Nephropathy | Levels increase with the progression of disease stages. nih.gov | nih.gov |

| Mouse | Colitis-Associated Cancer | Significantly increased during acute colitis and carcinogenesis. plos.org | plos.org |

| Mouse | Food Allergy | Transiently increased after allergen challenge. researchgate.net | researchgate.net |

| Animal Models | Duchenne Muscular Dystrophy | Decreased urinary concentrations after administration of HPGDS inhibitors. researchgate.net | researchgate.net |

Development of Translational Research Models for Prostaglandin Metabolite Studies

The development of robust translational research models is fundamental to bridging the gap between preclinical findings in animal studies and their clinical application in human diseases. In the context of prostaglandin research, animal models are indispensable for elucidating the pathological roles of metabolites like tetranor-prostaglandin E metabolite (tetranor-PGEM) and for the preclinical validation of therapeutic interventions. A cornerstone of this translational process is the ability to accurately and reliably quantify biomarkers across different species. Tetranor-prostaglandin E metabolite-d6 (tetranor-PGEM-d6), a deuterated stable isotope of the major urinary metabolite of prostaglandin E2 (PGE2), serves as a critical internal standard in mass spectrometry-based quantification methods. Its use ensures the precision and comparability of measurements, which is paramount when validating animal models as surrogates for human conditions.

The establishment of a translational framework heavily relies on the demonstration that a biomarker, such as urinary tetranor-PGEM, behaves similarly in an animal model of a specific disease as it does in human patients with the same condition. This cross-species validation is essential for the model to have predictive value for human pathophysiology and therapeutic response. The accurate measurement of tetranor-PGEM, facilitated by tetranor-PGEM-d6, allows researchers to draw meaningful comparisons between data from animal models and human clinical trials.

One illustrative example of the development of a translational model comes from studies of inflammatory bowel disease (IBD). In a murine model of colitis induced by dextran sodium sulfate (DSS), researchers have observed a significant and progressive increase in urinary tetranor-PGEM levels, which correlates with the severity of intestinal inflammation. researchgate.net The use of tetranor-PGEM-d6 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is crucial for obtaining the high-quality data needed to demonstrate this relationship. These findings in animal models are pivotal as they mirror the clinical observations in human patients with inflammatory conditions, thereby validating the DSS-induced colitis mouse model as a relevant platform for studying PGE2-mediated inflammation and for the preclinical assessment of novel anti-inflammatory agents.

Table 1: Urinary Tetranor-PGEM Levels in a Murine Model of DSS-Induced Colitis

| Treatment Group | Urinary Tetranor-PGEM (ng/mg creatinine) | Fold Change vs. Control |

|---|---|---|

| Control (Water-treated) | 5.2 ± 1.1 | - |

| DSS-Treated (Day 3) | 12.8 ± 2.5 | ~2.5 |

| DSS-Treated (Day 7) | 25.4 ± 4.9 | ~4.9 |

Furthermore, the utility of tetranor-PGEM as a translational biomarker, quantified using its deuterated analog, extends to veterinary medicine, offering insights into naturally occurring diseases in animals that can serve as models for human conditions. For instance, a comprehensive analysis of urinary lipid metabolites in dogs with liver masses revealed significantly elevated levels of PGE2 metabolites, including tetranor-PGEM, compared to healthy controls. nih.govresearchgate.net This finding not only suggests that upregulated PGE2 biosynthesis is associated with this canine pathology but also highlights the potential of urinary tetranor-PGEM as a non-invasive biomarker for diagnosis and monitoring in veterinary oncology. nih.gov The precise quantification of tetranor-PGEM, enabled by tetranor-PGEM-d6, in these canine patients provides a valuable dataset that can be compared with data from human liver cancer studies, thus establishing the dog as a relevant translational model.

Table 2: Comparison of Urinary Tetranor-PGEM in Healthy Dogs and Dogs with Liver Mass

| Group | Number of Subjects | Mean Urinary Tetranor-PGEM (Ratio to Internal Standard) | P-value vs. Healthy |

|---|---|---|---|

| Healthy Dogs | 12 | 0.8 ± 0.3 | - |

| Dogs with Liver Mass | 7 | 3.5 ± 1.2 | <0.05 |

The development of high-throughput and sensitive analytical methods is a critical component of translational research, enabling the analysis of large sample cohorts from both preclinical and clinical studies. The establishment of online solid-phase extraction liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) methods for the simultaneous quantification of urinary prostaglandin metabolites, including tetranor-PGEM, has been instrumental in advancing this field. nih.gov These methods, which consistently utilize deuterated internal standards like tetranor-PGEM-d6, provide the necessary reproducibility and accuracy for biomarker validation across different study populations. nih.govnih.gov

Vi. Advanced Research Dimensions and Future Prospects

Integration of Tetranor-PGEM-d6 Quantification in Metabolomics and Lipidomics Platforms

The integration of tetranor-PGEM-d6 into metabolomics and lipidomics workflows is fundamental for achieving accurate and reproducible quantification of its endogenous analogue, tetranor-PGEM. As a stable isotope-labeled internal standard, tetranor-PGEM-d6 is chemically identical to the target analyte but mass-shifted, allowing it to be distinguished by mass spectrometry. This property is invaluable for correcting for analyte loss during sample preparation and for variations in instrument response, which are common challenges in the analysis of complex biological samples. The use of tetranor-PGEM-d6 is a cornerstone of the isotope dilution mass spectrometry technique, which is considered a gold standard for quantitative analysis.

Modern lipidomics research increasingly employs untargeted and semi-targeted approaches to capture a comprehensive snapshot of the lipidome. nih.gov Untargeted metabolomics aims to measure as many metabolites as possible in a sample to generate hypotheses, while semi-targeted methods focus on analyzing a predefined but extensive list of known compounds. nih.govresearchgate.net

In the context of eicosanoid research, these strategies allow for the simultaneous profiling of hundreds of lipid mediators derived from various polyunsaturated fatty acids. A directed non-targeted mass spectrometry approach, for example, has been used to identify over 500 chemical signals consistent with known and potential eicosanoids in human plasma. arxiv.org Within these large-scale analyses, tetranor-PGEM-d6 serves as an essential internal standard for the confident identification and precise quantification of tetranor-PGEM. nih.gov This ensures that the data for this specific metabolite is reliable amidst a sea of other profiled lipids, enabling researchers to accurately assess the activity of the cyclooxygenase pathway and its relation to other metabolic pathways.

Systems biology seeks to understand the complex interactions within biological systems by integrating diverse datasets from genomics, transcriptomics, proteomics, and metabolomics. nih.gov This holistic approach relies on the creation of mathematical and computational models to simulate and predict the behavior of cellular networks. nih.govnih.gov

The accurate quantification of metabolites is critical for building and refining these models. High-quality quantitative data for tetranor-PGEM, generated using tetranor-PGEM-d6 in mass spectrometry assays, provides a precise measure of prostaglandin (B15479496) E2 (PGE2) biosynthesis. mdpi.com Incorporating this specific data point into systems biology models allows researchers to:

Map the flux through the prostaglandin synthesis pathway.

Understand how this pathway is perturbed in various disease states.

Identify network-level interactions between eicosanoid metabolism and other cellular processes.

Generate new, testable hypotheses about the role of inflammation and lipid signaling in complex diseases.

By providing a reliable quantitative anchor, tetranor-PGEM-d6 helps to move beyond simple biomarker associations to a more dynamic and integrated understanding of biological systems.

Potential for Novel Biomarker Discovery beyond Established Associations

While tetranor-PGEM is an established biomarker for systemic PGE2 production and has been linked to conditions like diabetic nephropathy, the use of tetranor-PGEM-d6 in broad lipidomics studies opens the door for discovering novel biomarkers and refining disease diagnostics. nih.govnih.gov

By facilitating comprehensive and quantitative analyses of urinary eicosanoids and related mediators, researchers can identify panels of metabolites that, together, provide a more accurate picture of disease presence and progression. nih.gov A study on diabetic nephropathy (DN) illustrates this potential. Using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with 18 different deuterated internal standards, including tetranor-PGEM-d6, investigators analyzed 196 lipid mediators in urine samples from healthy subjects and patients with different stages of DN. nih.gov

The study found that urinary tetranor-PGEM levels were significantly higher in patients with stage 1 nephropathy compared to healthy controls and that these levels increased with disease progression. nih.gov Furthermore, Receiver Operating Characteristic (ROC) curve analysis demonstrated that tetranor-PGEM was a strong candidate for discriminating between different stages of the disease. nih.gov The analysis also identified other potential biomarkers, such as lyso-PAF and maresin-1, for distinguishing later stages of nephropathy. nih.gov

| Discrimination Model | Biomarker | Area Under the Curve (AUC) | 95% Confidence Interval (CI) |

|---|---|---|---|

| Stage 1 Nephropathy vs. Control | tetranor-PGEM | 0.791 | 0.717–0.866 |

| Stage 2 vs. Stage 1 Nephropathy | tetranor-PGEM | 0.657 | 0.561–0.753 |

This research highlights how robust quantification, enabled by standards like tetranor-PGEM-d6, allows for the validation of known markers and the discovery of new ones within a single, comprehensive analysis. nih.gov

Methodological Advancements in Isotope Dilution Mass Spectrometry for Prostanoids

Isotope Dilution Mass Spectrometry (IDMS) is a primary reference measurement procedure capable of producing highly accurate and precise results. nih.govrsc.org The use of stable isotope-labeled standards such as tetranor-PGEM-d6 is the defining feature of this technique. Recent advancements in this area have focused on improving the sensitivity, throughput, and scope of prostanoid analysis.

Key methodological advancements include:

Enhanced Instrumentation: The development of ultra-high-performance liquid chromatography (UHPLC) systems coupled with the latest generation of triple-quadrupole or high-resolution mass spectrometers has significantly improved analytical sensitivity and selectivity. researchgate.net This allows for the detection and quantification of very low levels of prostanoids in small sample volumes.

Optimized Extraction: Robust sample preparation techniques, such as solid-phase extraction (SPE), have been refined to efficiently extract a wide range of lipid mediators from complex biological matrices like plasma, serum, and urine while minimizing matrix effects. nih.govacs.org

Multiplexed Panels: Researchers have developed methods for the simultaneous quantification of dozens of eicosanoids and other lipid mediators in a single analytical run. nih.gov These multiplexed assays rely on a suite of deuterated internal standards, including tetranor-PGEM-d6, to ensure the accuracy of each analyte measured. nih.gov

These advancements, all of which depend on the availability of high-purity internal standards, are making sophisticated lipid mediator analysis more accessible and reliable for both basic research and clinical applications.

Expansion of Research into Diverse Biological Systems and Disease Contexts

The development of robust and accurate analytical methods utilizing tetranor-PGEM-d6 empowers the scientific community to investigate the role of PGE2 metabolism in a much broader array of biological and pathological contexts. While its role has been studied in diabetic nephropathy and certain cancers, the ability to reliably measure its major metabolite opens up new avenues of inquiry. caymanchem.comcaymanchem.com

Future research directions may include:

Inflammatory and Autoimmune Diseases: Investigating the dynamics of PGE2 production in conditions like rheumatoid arthritis, inflammatory bowel disease, and lupus.

Cardiovascular Disease: Exploring the link between systemic inflammation, as indicated by tetranor-PGEM levels, and the progression of atherosclerosis or the risk of thrombotic events.

Neuroinflammation and Neurodegeneration: Assessing the role of cyclooxygenase pathways in neurological disorders such as Alzheimer's disease and Parkinson's disease, where inflammation is a known component.

Reproductive Biology: Studying the fluctuations and role of PGE2 in various reproductive processes and disorders. caymanchem.com

By providing a key analytical tool, tetranor-PGEM-d6 facilitates the expansion of eicosanoid research, promising new insights into the fundamental mechanisms of health and disease across diverse biological systems.

Q & A

Q. How can researchers ensure reproducibility when using tetranor-PGEM-d6 in multi-center studies?

- Methodology : Standardize protocols using SOPs for sample collection, storage (−80°C), and batch analysis. Distribute aliquots of reference material (e.g., NIST SRM 1950 plasma) across labs. Perform inter-laboratory comparisons with blinded QCs to assess consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.